

# Efficacy of Tomopenem in combination with other antibiotics against resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025



# Tomopenem in Combination Therapy: A Comparative Guide to Combating Resistant Bacteria

An Objective Analysis of **Tomopenem**'s Potential in Synergistic Antibiotic Regimens Against Multidrug-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tomopenem** (formerly CS-023) is a novel 1β-methylcarbapenem distinguished by its broad spectrum of activity against critical Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1] Its enhanced stability against hydrolysis by human renal dehydropeptidase-I and potent intrinsic activity make it a promising candidate in the fight against antimicrobial resistance. While data on **tomopenem**'s efficacy as a standalone agent is available, research specifically investigating its synergistic potential in combination with other antibiotics against resistant bacteria is limited.

This guide provides a comparative analysis of **tomopenem**'s potential in combination therapy. Due to the current absence of extensive direct studies on **tomopenem** combinations, this document leverages comprehensive data from studies on other carbapenems, such as meropenem and imipenem, to infer potential synergistic interactions and guide future research.



This guide will detail the established efficacy of carbapenem combinations against various resistant strains, present the experimental methodologies used to determine synergy, and offer a forward-looking perspective on **tomopenem**'s role in future antibiotic regimens.

#### **Tomopenem: Standalone Efficacy**

**Tomopenem** has demonstrated potent in vitro activity against a range of challenging pathogens. Notably, its efficacy against MRSA is a significant advantage over many other carbapenems.[1] This activity is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key mechanism of methicillin resistance in S. aureus.[2] Against P. aeruginosa, **tomopenem** has shown activity comparable to or greater than that of imipenem and meropenem.[1] In vivo studies using a murine thigh infection model have shown that the efficacy of **tomopenem** is driven by the time above the minimum inhibitory concentration (T > MIC), a pharmacokinetic/pharmacodynamic parameter characteristic of beta-lactam antibiotics. [3]

## Carbapenem Combination Therapy: A Comparative Overview

Combination antibiotic therapy is a key strategy to enhance efficacy, overcome resistance, and reduce the emergence of further resistance. The following sections summarize the observed synergistic effects of carbapenems in combination with other antibiotic classes against various resistant bacteria. These findings provide a basis for hypothesizing the potential synergistic activity of **tomopenem**.

#### **Carbapenems with Aminoglycosides**

The combination of a carbapenem with an aminoglycoside is one of the most studied synergistic pairings. The proposed mechanism involves the disruption of the bacterial cell wall by the carbapenem, which facilitates the intracellular uptake of the aminoglycoside, leading to enhanced bactericidal activity.

Table 1: Efficacy of Carbapenem-Aminoglycoside Combinations against Gram-Negative Bacteria



| Carbapene<br>m | Aminoglyco<br>side                                                    | Target<br>Organism(s<br>)                              | Key<br>Findings                                                                                                                                   | Synergy<br>Rate  | Reference(s |
|----------------|-----------------------------------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|------------------|-------------|
| Meropenem      | Amikacin,<br>Gentamicin,<br>Kanamycin,<br>Streptomycin,<br>Tobramycin | Carbapenem-<br>Resistant<br>Escherichia<br>coli (CREC) | Demonstrate d strong synergistic effects in both checkerboard and time-kill assays.                                                               | 68.4% -<br>84.2% | [4][5]      |
| Imipenem       | Tobramycin,<br>Amikacin                                               | Carbapenem-<br>Resistant<br>Pseudomona<br>s aeruginosa | Synergistic killing and prevention of resistance were achieved. Aminoglycosi des were found to enhance the target site concentration of imipenem. | Not specified    | [6]         |
| Imipenem       | Tobramycin,<br>Amikacin                                               | Carbapenem-<br>Resistant<br>Acinetobacter<br>baumannii | Combination yielded synergistic killing and prevented regrowth.                                                                                   | Not specified    | [7]         |
| Meropenem      | Tobramycin                                                            | Carbapenem-<br>Resistant<br>Pseudomona<br>s aeruginosa | Combination<br>therapy<br>suppressed<br>regrowth and<br>resistance                                                                                | Not specified    | [8]         |



over a 7-day period in a hollow-fiber infection model.

### **Carbapenems with Fluoroquinolones**

The combination of carbapenems and fluoroquinolones has shown synergistic effects against certain pathogens, particularly P. aeruginosa. The mechanisms are thought to involve complementary actions on different bacterial targets (cell wall synthesis and DNA replication).

Table 2: Efficacy of Carbapenem-Fluoroquinolone Combinations



| Carbapene<br>m | Fluoroquin<br>olone | Target<br>Organism(s<br>)                              | Key<br>Findings                                                                                                      | Synergy<br>Rate | Reference(s |
|----------------|---------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------------|-------------|
| Imipenem       | Ciprofloxacin       | Pseudomona<br>s aeruginosa                             | Synergistic effects observed in 20% to 50% of isolates in vitro and in animal models.                                | 20% - 50%       | [9]         |
| Meropenem      | Ciprofloxacin       | Hypermutabl<br>e<br>Pseudomona<br>s aeruginosa         | Combination achieved synergistic killing and suppressed resistance in a cystic fibrosis lung model.                  | Not specified   | [10]        |
| Meropenem      | Ciprofloxacin       | Carbapenem-<br>Resistant<br>Acinetobacter<br>baumannii | The combination exhibited synergistic antibacterial effects by lowering the MIC and enhancing bactericidal activity. | Not specified   | [11]        |

# Carbapenems with Glycopeptides/Lipopeptides against MRSA



Given **tomopenem**'s inherent activity against MRSA, its potential in combination with glycopeptides or lipopeptides is of significant interest. Synergy in these combinations is often attributed to the "seesaw effect," where increased resistance to one agent leads to increased susceptibility to the other.[12]

Table 3: Efficacy of Carbapenem-Glycopeptide Combinations against MRSA

| Carbapene<br>m         | Glycopeptid<br>e/Lipopepti<br>de | Target<br>Organism(s<br>)                                        | Key<br>Findings                                                                                                                            | Synergy<br>Rate | Reference(s |
|------------------------|----------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------------|-------------|
| Imipenem,<br>Meropenem | Vancomycin,<br>Teicoplanin       | Methicillin-<br>Resistant<br>Staphylococc<br>us aureus<br>(MRSA) | Synergy was detected in a significant number of isolates.                                                                                  | 63% - 83%       | [13]        |
| Meropenem              | Daptomycin,<br>Vancomycin        | Methicillin-<br>Resistant<br>Staphylococc<br>us aureus<br>(MRSA) | Synergistic antimicrobial activity is commonly observed, especially in strains with reduced susceptibility to glycopeptides /lipopeptides. | Not specified   | [12]        |

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of antibiotic synergy.

### **Checkerboard Assay**



The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

- Preparation of Antibiotics: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates. One antibiotic is diluted along the x-axis, and the other along the y-axis, creating a matrix of different concentration combinations.[14]
- Inoculum Preparation: The test organism is cultured to a standardized turbidity, typically 0.5 McFarland, and then diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well of the microtiter plate.
- Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
- Determination of MIC: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
- Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction. The formula is as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Interpretation of Results:
  - Synergy: FIC Index ≤ 0.5
  - Additive/Indifference: 0.5 < FIC Index ≤ 4</li>
  - Antagonism: FIC Index > 4[15]

#### **Time-Kill Assay**



Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

- Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a flask containing a liquid growth medium.
- Addition of Antibiotics: Antibiotics are added to the flasks at specific concentrations (e.g., based on their MIC values), both individually and in combination. A growth control without any antibiotic is also included.
- Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[16]
- Bacterial Viable Count: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.
- · Interpretation of Results:
  - Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[16]
  - Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL compared with the initial inoculum.
     [16]
  - Indifference: A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
  - Antagonism:  $A \ge 2$ -log10 increase in CFU/mL by the combination compared with the most active single agent.

# Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the workflows of the described experimental protocols and a conceptual model of antibiotic synergy.





#### Click to download full resolution via product page

Caption: Workflow of the Checkerboard Assay for Synergy Testing.



Click to download full resolution via product page

Caption: Workflow of the Time-Kill Assay for Synergy Testing.





Click to download full resolution via product page

Caption: Conceptual Model of Carbapenem-Aminoglycoside Synergy.

#### **Conclusion and Future Directions**

While direct experimental data on the synergistic effects of **tomopenem** in combination with other antibiotics are not yet widely available, the extensive body of research on other carbapenems provides a strong foundation for optimism. The demonstrated efficacy of combinations involving meropenem and imipenem against a wide array of resistant pathogens suggests that **tomopenem**, with its potent and broad-spectrum activity, is a promising candidate for similar combination therapies.

Particularly, the potential for synergistic combinations of **tomopenem** with aminoglycosides or fluoroquinolones against multidrug-resistant Gram-negative bacteria, and with glycopeptides against MRSA, warrants thorough investigation. Future research should prioritize in vitro synergy studies, such as checkerboard and time-kill assays, to systematically evaluate **tomopenem** in combination with various antibiotic classes. Promising combinations should then be advanced to in vivo models to assess their efficacy in a more complex biological environment. The data generated from such studies will be crucial in defining the role of **tomopenem** in the clinical management of infections caused by highly resistant bacteria and in shaping the future of combination antibiotic therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacodynamic Activity of Tomopenem (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Synergistic Combination Regimens against Carbapenem- and Aminoglycoside-Resistant Clinical Pseudomonas aeruginosa Isolates via Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approach To Optimize Synergistic Carbapenem-Aminoglycoside Combinations against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy and antagonism of combinations with quinolones PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meropenem Combined with Ciprofloxacin Combats Hypermutable Pseudomonas aeruginosa from Respiratory Infections of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synergistic effect and mechanism of meropenem with ciprofloxacin against carbapenem-resistant Acinetobacter baumannii [frontiersin.org]
- 12. Frontiers | Synergy Between Beta-Lactams and Lipo-, Glyco-, and Lipoglycopeptides, Is Independent of the Seesaw Effect in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 13. medicaljournal.gazi.edu.tr [medicaljournal.gazi.edu.tr]



- 14. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Tomopenem in combination with other antibiotics against resistant bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683202#efficacy-of-tomopenem-in-combination-with-other-antibiotics-against-resistant-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com